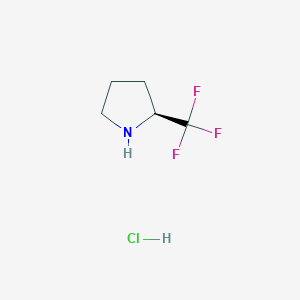

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKBWWZKKFYLRW-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-2-(Trifluoromethyl)pyrrolidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Chiral Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Within this context, saturated heterocycles have emerged as indispensable scaffolds, offering three-dimensional diversity that is often lacking in their flat, aromatic counterparts. The pyrrolidine ring, in particular, is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved drugs, prized for its structural rigidity and stereochemical complexity.[1][2]

This guide focuses on a uniquely valuable derivative: (S)-2-(trifluoromethyl)pyrrolidine hydrochloride . The strategic incorporation of a trifluoromethyl (CF₃) group onto this chiral scaffold imparts significant advantages. The CF₃ group is a powerful bioisostere for a methyl or isopropyl group but possesses distinct electronic properties; its high electronegativity can modulate pKa, improve metabolic stability by blocking oxidative pathways, and enhance binding affinity and cell permeability.[3] The hydrochloride salt form further improves the compound's solubility and handling characteristics, making it an exceptionally versatile building block for drug discovery.[3]

This document provides an in-depth exploration of its chemical properties, stereoselective synthesis, analytical validation, and applications, grounded in the practical insights of a senior application scientist.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. (S)-2-(trifluoromethyl)pyrrolidine hydrochloride is a chiral molecule, and it is critical to distinguish it from its racemic mixture.

| Property | Data | Source(s) |

| Chemical Name | (S)-2-(Trifluoromethyl)pyrrolidine hydrochloride | [4][5][6] |

| Synonyms | (2S)-2-(trifluoromethyl)pyrrolidine hydrochloride | [4] |

| CAS Number | 1410903-57-9 | [4][5][6][7] |

| Racemic CAS Number | 868623-97-6 | [8][] |

| Molecular Formula | C₅H₉ClF₃N | [4][5] |

| Molecular Weight | 175.58 g/mol | [4][5] |

| Appearance | Off-white to light brown solid/powder | [8] |

| Storage | Store at room temperature in a dry, sealed container | [5][8] |

Stereoselective Synthesis: From Chiral Pool to Target Molecule

The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. Therefore, achieving high enantiomeric purity is not merely a matter of quality control but a fundamental requirement for its intended application. The synthesis of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride typically relies on leveraging a readily available chiral starting material, such as (S)-proline, to ensure the desired stereochemical outcome.

The following protocol describes a representative, logical pathway. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: A Representative Synthetic Pathway

Objective: To synthesize (S)-2-(trifluoromethyl)pyrrolidine hydrochloride with high stereochemical fidelity starting from (S)-proline.

Step 1: N-Protection of (S)-Proline

-

Procedure: Dissolve (S)-proline in a suitable solvent system (e.g., 1,4-dioxane and water). Cool the solution to 0°C. Add a base (e.g., sodium hydroxide) followed by the slow addition of a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The amine functionality of proline is nucleophilic and would interfere with subsequent reactions at the carboxylic acid. Protection with a Boc group renders the amine unreactive and is advantageous due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Step 2: Conversion to a Weinreb Amide

-

Procedure: Activate the carboxylic acid of Boc-(S)-proline using a coupling agent (e.g., HATU or EDC/HOBt) in an aprotic solvent like dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and stir until the reaction is complete.

-

Causality: The Weinreb amide is a superior intermediate compared to other activated esters or acid chlorides for the addition of organometallic reagents. It forms a stable chelated intermediate upon addition of a nucleophile, which prevents over-addition and reliably yields the desired ketone in the next step.

Step 3: Trifluoromethylation

-

Procedure: Cool a solution of the Weinreb amide in an anhydrous ether solvent (e.g., THF) to -78°C under an inert atmosphere (argon or nitrogen). Slowly add a trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent), along with a fluoride source initiator (e.g., tetrabutylammonium fluoride, TBAF).

-

Causality: This step introduces the key trifluoromethyl group. The low temperature is critical to control the reactivity of the highly nucleophilic trifluoromethyl anion generated in situ. The inert atmosphere prevents quenching of the reagents by atmospheric moisture.

Step 4: Reductive Amination/Cyclization

-

Procedure: The intermediate trifluoromethyl ketone can be subjected to reductive amination conditions. Often, the Boc group is removed first under acidic conditions (e.g., trifluoroacetic acid in DCM), and the resulting ammonium salt is then treated with a reducing agent (e.g., sodium cyanoborohydride) to facilitate intramolecular cyclization to the pyrrolidine ring.

-

Causality: This is the key ring-forming step. The intramolecular reaction is entropically favored, leading to the formation of the five-membered pyrrolidine ring. The choice of reducing agent is important; NaBH₃CN is selective for the iminium ion intermediate over any remaining ketone.

Step 5: Hydrochloride Salt Formation

-

Procedure: Dissolve the purified (S)-2-(trifluoromethyl)pyrrolidine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate). Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane), until precipitation is complete. Filter and dry the resulting white solid.

-

Causality: Conversion to the hydrochloride salt significantly improves the compound's stability, crystallinity, and solubility in aqueous media, making it easier to handle, store, and use in subsequent reactions.[3]

Visualization: Synthetic Workflow

Caption: A representative synthetic workflow for (S)-2-(trifluoromethyl)pyrrolidine HCl.

Applications in Medicinal Chemistry

The title compound is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its utility lies in its ability to impart desirable properties to a final drug molecule.[3]

-

Scaffold for CNS Agents: The pyrrolidine nucleus is a common feature in compounds designed to interact with the central nervous system.[3] The lipophilicity of the trifluoromethyl group can enhance a molecule's ability to cross the blood-brain barrier.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group at a site that would otherwise be susceptible to metabolic oxidation by Cytochrome P450 enzymes can significantly increase the half-life of a drug.[3]

-

Modulating Pharmacological Activity: The stereocenter at the C2 position is critical. Due to the chiral nature of biological targets like enzymes and receptors, one enantiomer often exhibits significantly higher potency or a different pharmacological profile than the other.[1] Using an enantiopure building block like the (S)-enantiomer is essential for developing selective drugs.

Visualization: Structure-Property Relationships

Caption: Impact of structural features on pharmacological properties.

Analytical Quality Control: Verification of Chiral Purity

For any chiral building block, verifying the enantiomeric purity is a non-negotiable step. The presence of the undesired (R)-enantiomer could lead to misleading SAR data, reduced overall efficacy, or potential off-target toxicity in a final drug candidate.[10] Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this determination.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee%) of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride.

1. Sample Preparation & Derivatization:

-

Procedure: To 1 mg of the hydrochloride salt, add 1 mL of anhydrous DCM and a non-nucleophilic base (e.g., DIPEA) to generate the free amine in situ. Add a derivatizing agent with a strong chromophore, such as 3,5-dinitrobenzoyl chloride. Stir for 1 hour at room temperature. Quench the reaction with a small amount of methanol.

-

Causality: The pyrrolidine itself lacks a strong UV chromophore, making it difficult to detect at low concentrations by HPLC. Derivatization attaches a molecule that absorbs UV light strongly, enhancing detection sensitivity. More importantly, the derivatization creates diastereomeric complexes that can be separated on a chiral stationary phase.

2. Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with an amylose or cellulose derivative (e.g., Chiralpak® series), is highly effective for separating enantiomers of this type.[11]

-

Mobile Phase: A normal-phase solvent system, typically a mixture of hexanes and isopropanol (e.g., 90:10 v/v), is a common starting point. The exact ratio must be optimized to achieve baseline separation (Resolution ≥ 1.5).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the absorbance maximum of the derivatizing agent (e.g., 254 nm for a dinitrobenzoyl group).

-

Column Temperature: 25°C.

3. Data Analysis:

-

Procedure: Inject a small volume (e.g., 10 µL) of the derivatized sample. Two peaks corresponding to the (S) and (R) enantiomers should be observed. Integrate the area of each peak.

-

Calculation: Enantiomeric Excess (ee%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

-

Validation: To confirm peak identity, a sample of the racemic material (CAS 868623-97-6) should be derivatized and run under the same conditions to show two peaks of approximately equal area.

Visualization: Analytical Workflow

Caption: Workflow for chiral purity determination by HPLC.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The data presented here is synthesized from safety data sheets for the racemic mixture and related fluorinated pyrrolidines and should be treated as a guideline.[8][12][13] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |

| Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[14] Ensure an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[12][14]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[12]

-

If Inhaled: Move person into fresh air.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][13][15]

Conclusion

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride (CAS 1410903-57-9) is a sophisticated chemical tool of significant value to the drug discovery and development community. Its design, combining the proven pyrrolidine scaffold with the advantageous properties of a trifluoromethyl group in a stereochemically pure form, makes it a powerful building block for creating next-generation therapeutics. Understanding its synthesis, handling, and analytical validation is crucial for leveraging its full potential in the laboratory. This guide serves as a foundational resource for scientists aiming to incorporate this versatile molecule into their research endeavors.

References

- MySkinRecipes. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEegzg89jwQRdTZMznulrvzvWbl_6fD4ps2_9pGGEoJKBR-FOAw6aAeZnN5X3UYHbJ8sbG_hPL_iHtkX0UTk_Ybb1R5vrA8-SbeHPxOBEY53CEksyjOGjvFSXwpwbSdbZZwTapdkzNfj06knuw3Rz0eRK6P0QS-fkrS_W5ECmQzZaxqVFqBMxgQGELt1X7UhwcKwapf8M6C-gxadgmMmirRypyiJU1Rab_o05O_NBEh]

- ChemicalBook. 2-(Trifluoromethyl)pyrrolidine, hydrochloride | 868623-97-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNzULmQwliPRSCSoM1ARlbxXeP1Iqhd_4zSfWm_pqUxUOFUkWFpMe8A7nLejVrTIr-P-HjrRwAyt5WEiFqPazqaRknV0L3amAm4gZjvWZfxcVOcFdF6Pmw2sDCBC_9EE93OxafBrz02lVrena7uWPDdBjIXcWcdDaLS0a2FKmaLA==]

- Research Scientific. ()-2-(Trifluoromethyl)pyrrolidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsfUQl9Jz0iusvdOnWA7lTgCRA9NSfJyn-VbqsXFWmPZNzuYrEyzCV9WnCi0CdXCgyNhayIEac8st27aI3uGQKk747YtYG3uxnVpZfIDD30Td282aZyJuGzBeuDIoQvwxf7EdaOMoO8ce61gVTg2rVxLvqrCnA1L10mYmBNY0ZCxvjHqR9WTdEBTlOrDrgjXH0m4wA]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzCEDrIhgTuoSAHKwgTp6vvfLhfq4P8UhcK9rZIZO0pJC5wJyT8Ke0T9WwkTlVx39TojqgL_aJc8q1bI14HZGftHZ-chH3sI_6I6skju9mZE0Su2afYq4TWmLgkaYS5caLWLLqqxhFCrHAv5Xw2Kw=]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOF1IgmU7dU9S4GyAI7F4G-WO2nKvnoikul-XnvE7hUXvPuw7xhJ2zE6pIYYkY70VESWV-5REAp7dK1Rz6TiIw3i3L2EqZ_T6byr5-hqAdOqutBJkcyeXWLh9yeTxC8ln_Cggi3VWjh9aRjIDPeV4mT1Xm2gG0kwgwHp4soDSWbw4NJpNtJnqC2FVdqNXw_viZiVtXkm0IQ-dukqmsB7StksqZbN_VGUdrvmscZJup-XyvopAJfyh5bNIcI_JLa9EN0oGyZm_tsmDqkG7LpPi0mjY1gEytl4SHxXVYPY8=]

- Labsolu. (2S)-2-(trifluoromethyl)pyrrolidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWL_zIaTch-wHj3KyB7_G11EEYyxC8JCZX3nppS4H26Czq28sxLh-6E-oDf1vqGK_qWqXj8VYk1MEI4qShhse-by2M-Na0u9fCNKEezsHH4U58BRJ6zH-uUjbZIA07xUBolObUtPPJkr49KiaEaMdqmvreKp1gdTx4s0tPAGgKIubt7LOm0uXXDNJgI8hbSadh_GaY3tY4QbshQtwIfBI3IBSjlE6ClHMzTBJOX_BLlcvDBBg=]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPW4_XmqoF3B2VX_oVw6grxdGyJ933vmMxVv9Hms9XTjxS4Srah4R1-IK3e2PWJqTbZe0Cf-naflK59_kiMIDRPbI-LIo1jCTdxmbOgVqP-OiuJUsqRW0-XvwwWv4TPiQ-EQCWMcMAAf8NlvdtCTAutSBLLwQpDkbRmvY595rCwHIPO3VIurd9O0nANh29Ofg=]

- CymitQuimica. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7vYQ_8upHZfkfutCWsnndR28kQpMCNnEnjOMLzh_byGkOeB0lYKrNwM8KwlAfy_t0jmEGB5ULpDOdwLITmDtk-AsIt7Pw-aTndPhM5iaqeuSAtiPQpAnvuH4XFFoKJebvU6zavEnyFqDByfXB1ySMxMir8J0RsdLj]

- Combi-Blocks, Inc. QA-1272 - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWmplZ3b4RBrZpyuwcSGfAkW2ZaZgktYnwilAs71tLExS13a0ooS6egzrFj6xt0E7gjFeOlZbA4TwB_N-6KjmIdegeWuhwyupoaDhZVFau3MqLTyHkjTtco7DinJEC0vHfJAAaEwl0]

- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfbe-jgbzwLYCAgzkGJB2-P_MNUMa0i0-tL0VYuvhoDvZSkrn67UF5i69Do1KVpcuLgJdQzDEX29NRAt9LrM5X8mlstWBdAHma8IZttoq2QUxxzY9zBnsuVCbpsg8lBRSxkDBQJOi-Kyo98w==]

- Synblock. CAS 1410903-57-9 | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH369OUwP7dAsAeyH4-w9Ae0MzWPcKmUiEX-CJRF96wdP2NIcilUa4fhntqJCw5Am0O5S114SDUE9IzGKFv8D3A3HjcAI69kj6HW2RBYVpw2KLMlu_XysmoFOjxP-cRazDW2Ec652GQX9ETC1U=]

- NetKobo. CAS 868623-97-6 (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH9TUnSSYv4HJpkVnmWrkkPBEAfDNqFr27OmCLHpImFPE4FK6QaQk6vH_BIGwm6gdfxpox85sQykNJf5hzNER8noBN9gXKZF5OIOyGIDUFM-4-aCqlFMcYG6Vmih8JIQgQBZ8t41Fr05G15tiN59ibPxiGrzAL8FfnPfYnH57FYb2obCrPRg5DNAoYtsP-YtUNaCPhyTzZGCCBtLjeF33IVPnHgX-lUhluOg==]

- BLDpharm. 1410903-57-9|(S)-2-(Trifluoromethyl)pyrrolidine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRt_P05RPsJPwhwMEflnjMBg1pXKR3So0dsDhDCMt1yQ7RV2D8vePAtLT09jxT1UXjPCuXrWwrMvsbqxbvbBEmIDjw5K0QgYl2JFDiIIQTx-MpFT3upS5llvRKNKyv6_9fdO-12c4SJrLGuuwl]

- Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVNODaFobd5CDO9wJ-xGnqOB82sIPYwx4vq2u2MtEat8Yjq5Gbl7W5Tu0vq8mdlsds-Xx-1DgGZgZkY4GbtVTFndQS7q3B7NOMqtRzwa9QlLSNaxp_uiaQWlPvsN_PPzZ7eObk82wNopOmLxwucpT98xz0pWiE8LkVmuvA5zAiShmQaMYF0ebUnnWf2jG04ohXD14swqknbt5ceDon3VPk7vrMay3emGR0p3J1dZAxvA==]

- AChemBlock. (2S)-2-(trifluoromethyl)pyrrolidine hydrochloride 97% | CAS: 1410903-57-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGth5uInTtMWFmlcDp96wmRQxwtrJDKY4-929TuUUfd3EHfkY_63d8Z5fcZ9pDfCuMl-cdtM5wn6Qb3Jmkr4MVzhp9RK_LdUvBNxuaXL6uv5k0wTKGUlDPtaCQUfj2520A2Jn2TyAr_eG4SWYrS7AmuK59l61K9P37kHUwtaZ99-N-z6QbZFujQm9I5X5jYmPA=]

- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF9ZplpAXH201yeWuHBOwc2Zux0HR8yt7tcEnjSAhK_OBw5nK5Pq4fIm-Tm1La4bBp7AqeROYZQ18HAJqtVh9xLrTli-FIXFLiic3daNUbniPgtpV-bx9Ldsu0CCdwbwxtnPCBDZ3jM5eWN7590up3qdThBfw68tOY29Ok6wWDyfBBM99ha1U6Uh7FQerRmCqg2xsc]

- Benchchem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERLKQT8_ScB3n3mfUe8TEmhZtueyNVwIz9HphRXXLYn3UKHaWEUjqgnxeZL2JMHZ54sGQkKrLdzB2_RE5vSxhEVe4kSwG0etxvZOSNx0rL1k2rboBfSHQA4W93jpaZMWjOMAy453fN9E31kUyv0yEEz_9KzRIuk0wg05nKJdyJck54YMJmPZnYC6QUMwP9v5AfttVSWZ_kruZrJxHMNM-il_ols3e1ZAk_]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 4. labsolu.ca [labsolu.ca]

- 5. CAS 1410903-57-9 | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride - Synblock [synblock.com]

- 6. 1410903-57-9|(S)-2-(Trifluoromethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (2S)-2-(trifluoromethyl)pyrrolidine hydrochloride 97% | CAS: 1410903-57-9 | AChemBlock [achemblock.com]

- 8. 2-(Trifluoromethyl)pyrrolidine, hydrochloride | 868623-97-6 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. combi-blocks.com [combi-blocks.com]

Strategic Synthesis of (S)-2-(Trtrifluoromethyl)pyrrolidine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

(S)-2-(Trifluoromethyl)pyrrolidine is a cornerstone chiral building block in contemporary drug discovery, prized for the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. The introduction of a CF3 moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after structural motif.[1][2] This guide provides an in-depth analysis of the strategic approaches to the enantioselective synthesis of its hydrochloride salt, a form favored for its improved solubility and handling characteristics.[1] We will dissect and compare prominent synthetic methodologies, offering field-proven insights into the causality behind experimental choices, and provide a detailed, self-validating protocol for a robust synthetic route.

The Strategic Imperative: Why (S)-2-(Trifluoromethyl)pyrrolidine?

The pyrrolidine ring is a privileged N-heterocycle, forming the core of numerous approved pharmaceuticals and natural products.[3] When substituted at the 2-position with a trifluoromethyl group, the resulting scaffold offers a powerful combination of structural rigidity and modulated electronic properties.

-

Metabolic Shielding: The C-F bond is exceptionally strong, and the CF3 group can act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

-

Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for CNS-targeting agents.[1]

-

Conformational Control & Binding: The bulky and electron-withdrawing nature of the CF3 group can influence the pKa of the pyrrolidine nitrogen and lock the molecule into specific conformations, potentially leading to higher binding affinity and selectivity for its biological target.

The (S)-enantiomer is often the desired stereoisomer for specific biological activity. Therefore, developing efficient, stereocontrolled syntheses is of paramount importance. This guide focuses on methodologies that deliver high enantiomeric purity, a critical requirement for clinical development.

Comparative Analysis of Enantioselective Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of the 2-(trifluoromethyl)pyrrolidine core. The choice of route often depends on factors like scalability, starting material availability, and the desired substitution pattern. We will explore three dominant and mechanistically distinct approaches.

Strategy A: Organocatalytic [3+2] Annulation

This approach leverages the power of small organic molecules to catalyze a formal [3+2] cycloaddition, constructing the pyrrolidine ring with high stereocontrol. A prominent example involves the asymmetric Michael addition of a trifluoromethyl ketone to a nitroolefin, followed by a reductive cyclization.[4][5]

Causality of the Approach:

-

Mechanism: The reaction is typically catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). The catalyst activates the trifluoromethyl ketone by forming an enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the nitroolefin. The resulting γ-nitroketone intermediate is then subjected to reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes onto the ketone to form the pyrrolidine ring.

-

Why this Catalyst? Chiral diarylprolinol catalysts create a well-defined chiral environment. The bulky silyl ether group effectively shields one face of the enamine intermediate, directing the incoming nitroalkene to the opposite face, thus establishing the stereochemistry with high fidelity.

-

Advantages: This method builds complexity rapidly, generating multiple stereocenters in a controlled fashion from relatively simple starting materials. It avoids the use of expensive or toxic heavy metals.[4]

Strategy B: Biocatalytic Reductive Amination

Harnessing the exquisite selectivity of enzymes offers a green and highly efficient route. Transaminases (TAs), in particular, can convert a prochiral ketone into a chiral amine with near-perfect enantioselectivity.[6][7]

Causality of the Approach:

-

Mechanism: The synthesis starts with an appropriate ω-haloketone. A transaminase enzyme, using an amine donor like isopropylamine, stereoselectively converts the ketone carbonyl into an amine. The newly formed chiral amine then undergoes a spontaneous intramolecular nucleophilic substitution, displacing the halide to form the pyrrolidine ring.

-

Why this Enzyme? Transaminases are highly evolved biocatalysts. Their active sites are intrinsically chiral, allowing them to differentiate between the two prochiral faces of a ketone. Panels of engineered (R)- and (S)-selective transaminases are commercially available, providing access to either enantiomer of the final product.[7]

-

Advantages: This method boasts exceptional enantioselectivity (often >99.5% ee), operates under mild aqueous conditions, and avoids hazardous reagents. The ability to choose between (R)- and (S)-selective enzymes provides valuable enantio-complementary control.[6][7]

Strategy C: Asymmetric Hydrogenation of a Pyrrole Precursor

This strategy involves the synthesis of a 2-(trifluoromethyl)pyrrole derivative, which is then subjected to a catalytic asymmetric hydrogenation to create the chiral center and saturate the ring simultaneously.

Causality of the Approach:

-

Mechanism: A suitable 2-(trifluoromethyl)pyrrole is synthesized first. This aromatic precursor is then hydrogenated using a chiral transition-metal catalyst (e.g., Rhodium or Iridium) complexed with a chiral phosphine ligand. The chiral ligand coordinates to the metal center, creating an asymmetric environment that directs the delivery of hydrogen to one face of the pyrrole ring, resulting in an enantioenriched pyrrolidine.[8]

-

Why this Catalyst System? The combination of a transition metal and a chiral ligand is key. The metal activates the hydrogen and coordinates the pyrrole substrate, while the intricate steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogenation.

-

Advantages: Asymmetric hydrogenation is a powerful and often highly scalable industrial process. It is atom-economical and can provide high enantioselectivities. The challenge often lies in the synthesis of the pyrrole precursor and finding the optimal catalyst-ligand combination.[8]

| Strategy | Key Transformation | Source of Chirality | Key Advantages | Potential Challenges |

| A: Organocatalysis | Michael Addition / Reductive Cyclization[4][5] | Chiral Amine Catalyst | Metal-free, builds complexity quickly, mild conditions. | Multi-step process, catalyst loading can be high. |

| B: Biocatalysis | Asymmetric Reductive Amination[6][7] | Enzyme Active Site | Exceptional enantioselectivity (>99% ee), green, mild aqueous conditions. | Substrate scope can be limited by enzyme, requires biocatalysis expertise. |

| C: Asymmetric Hydrogenation | Hydrogenation of a Pyrrole[8] | Chiral Metal-Ligand Complex | High atom economy, often scalable, high turnover numbers. | Requires high-pressure equipment, catalyst screening can be extensive. |

In-Depth Experimental Protocol: Organocatalytic Route

The following protocol is a representative procedure based on the organocatalytic Michael addition/reductive cyclization strategy, which offers a robust and well-documented path to highly enantioenriched trifluoromethyl pyrrolidines.[4]

Part 1: Asymmetric Michael Addition

-

System Validation: This step is self-validating through rigorous in-process controls. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the Michael adduct (3) must be determined by chiral HPLC before proceeding. A high-quality adduct is critical for the stereochemical integrity of the final product.

-

Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add the nitroolefin (e.g., nitrostyrene, 1.0 mmol, 1.0 equiv).

-

Catalyst & Reagent Addition: Add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and a weak acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%) followed by the solvent (e.g., toluene, 5 mL).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the 1,1,1-trifluoromethylketone (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitroolefin by TLC or LC-MS (typically 24-48 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure γ-nitro trifluoromethylketone (Michael adduct).

-

Analysis: Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC analysis).

Part 2: Diastereoselective Reductive Cyclization

-

System Validation: The successful conversion of the nitro group to an amine and subsequent cyclization is confirmed by LC-MS and NMR. The stereochemical outcome is validated by 2D NMR techniques (e.g., NOESY) to confirm the relative stereochemistry of the final pyrrolidine.

-

Reactor Setup: To a hydrogenation vessel, add the purified Michael adduct from Part 1 (1.0 mmol, 1.0 equiv) and a hydrogenation catalyst (e.g., 10% Palladium on Carbon, 10 wt%).

-

Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (10 mL).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

-

Filtration & Workup: Carefully vent the hydrogen and purge the vessel with argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude (S)-2-(trifluoromethyl)pyrrolidine free base. This can be further purified by chromatography if necessary.

Part 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified pyrrolidine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Acidification: Cool the solution to 0 °C and add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by vacuum filtration.

-

Drying: Wash the solid with a small amount of cold, anhydrous solvent and dry under high vacuum to yield (S)-2-(trifluoromethyl)pyrrolidine hydrochloride.

Conclusion and Future Outlook

The synthesis of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride is a solved problem in modern organic chemistry, with multiple highly effective and stereoselective routes available to researchers. Organocatalytic, biocatalytic, and asymmetric hydrogenation strategies each offer a unique set of advantages. The choice of method will ultimately be guided by project-specific requirements such as scale, cost, available equipment, and in-house expertise. As the demand for complex fluorinated building blocks continues to grow, we anticipate the development of even more efficient and sustainable second-generation processes, further empowering drug development professionals in their quest for novel therapeutics.

References

-

Gomm, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link][6][7]

-

Corbett, M. T., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters. Available at: [Link][4][5]

-

MySkinRecipes. (n.d.). (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. Available at: [Link][1]

-

Barbe, G., et al. (2019). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. IntechOpen. Available at: [Link][8]

-

Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Available at: [Link][3]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link][2]

-

Google Patents. (1983). Process for the purification of 2-pyrrolidone. Available at: [9]

Sources

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride

Foreword: A Guide for the Modern Researcher

In the landscape of contemporary drug discovery and development, the precise characterization of chiral building blocks is not merely a formality but a foundational pillar of success. (S)-2-(trifluoromethyl)pyrrolidine hydrochloride stands as a significant scaffold, prized for the stereochemical definition and the metabolic stability conferred by its trifluoromethyl group.[1] This guide is crafted for the hands-on researcher and scientist. It eschews a rigid, templated format in favor of a logical, application-focused narrative. We will not only present the physical properties of this compound but also delve into the causality behind these characteristics and provide robust, field-proven protocols for their empirical validation. Our objective is to equip you with the knowledge to confidently assess the quality and behavior of this critical reagent in your work.

Core Physicochemical & Structural Data

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is a chiral cyclic amine, utilized as a key intermediate in the synthesis of advanced pharmaceutical agents.[1] The presence of a trifluoromethyl group at the stereogenic center enhances the lipophilicity and metabolic stability of target molecules, while the hydrochloride salt form typically improves aqueous solubility and handling characteristics.[1]

Diagram 1: Chemical Structure of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride

Caption: Structure of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride.

| Property | Data | Source(s) |

| Chemical Name | (S)-2-(Trifluoromethyl)pyrrolidine hydrochloride | [2][3] |

| Synonyms | (2S)-2-(trifluoromethyl)pyrrolidine hydrochloride | [3] |

| CAS Number | 1410903-57-9 | [2][3][4][5] |

| Molecular Formula | C₅H₉ClF₃N | [2] |

| Molecular Weight | 175.58 g/mol | [2] |

| Appearance | White to off-white or light brown solid/powder | [1] |

| Melting Point | Not publicly reported; must be determined empirically. | N/A |

| Boiling Point | Not applicable; likely to decompose upon strong heating. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents. | [1] |

| Storage | Store in a dry, sealed container at 2-8°C under an inert atmosphere. |

In-Depth Analysis of Key Physical Properties

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity. For a pure compound, the melting range—the span of temperature from the first sign of liquefaction to complete melting—is typically narrow, often within 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

For (S)-2-(trifluoromethyl)pyrrolidine hydrochloride, a specific melting point is not consistently reported in publicly available databases, which necessitates its empirical determination. As an ionic salt, it is expected to have a significantly higher melting point than its free base counterpart, (S)-(+)-2-(trifluoromethyl)pyrrolidine (m.p. 29-33 °C), due to the strong electrostatic forces of the ionic lattice. The determined value is a critical quality control parameter for verifying batch-to-batch consistency.

Solubility Profile: The Impact of Structure and Salt Formation

The solubility of a compound dictates its utility in various applications, from reaction media to formulation. The structure of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride contains both nonpolar (the pyrrolidine ring) and highly polar elements (the trifluoromethyl group and the ammonium hydrochloride moiety).

-

Causality of Solubility: The conversion of the secondary amine (a weak base) to its hydrochloride salt is a key strategy to enhance aqueous solubility.[1] The ionic nature of the salt allows for favorable interactions with polar solvents like water. The trifluoromethyl group, while increasing lipophilicity, does not typically render the molecule insoluble in polar organic solvents such as methanol, ethanol, or DMSO. An empirical determination of solubility is essential for designing appropriate reaction conditions and for any potential formulation studies.

Spectroscopic & Spectrometric Fingerprint

Confirmation of the chemical identity of (S)-2-(trifluoromethyl)pyrrolidine hydrochloride relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrrolidine ring protons. Crucially, due to the protonation of the nitrogen, the protons on the carbons adjacent to the nitrogen (the α-protons) will be deshielded and shifted downfield compared to the free base.[6][7] A broad, exchangeable signal corresponding to the two protons on the positively charged nitrogen (N⁺H₂) should also be observable, especially in an aprotic polar solvent like DMSO-d₆.[6][8]

-

¹³C NMR: The carbon spectrum will show five distinct signals for the pyrrolidine ring. The carbon atom bonded to the trifluoromethyl group will appear as a quartet due to one-bond ¹³C-¹⁹F coupling (¹JCF).[9] Long-range coupling to the fluorine atoms may also be observed for other carbons. Similar to the ¹H spectrum, the α-carbons will be shifted downfield upon protonation of the nitrogen.

-

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds.[10][11] A single signal (likely a singlet, or a triplet if coupled to the adjacent proton) is expected, confirming the presence of the -CF₃ group. The chemical shift is highly sensitive to the electronic environment, making it a powerful tool for identity confirmation.[10]

-

-

Mass Spectrometry (MS):

-

Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed will be the molecular ion of the free base (the cation), [C₅H₈F₃N + H]⁺, at m/z ≈ 140.07. The hydrochloride is typically lost during the process. The isotopic pattern of this ion and its fragmentation pattern upon collision-induced dissociation (CID) provide definitive structural confirmation.

-

Standardized Experimental Protocols

The following protocols are grounded in authoritative standards to ensure reproducible and reliable characterization.

Protocol for Melting Range Determination

This protocol is based on the United States Pharmacopeia (USP) <741> Class Ia methodology.[12]

Diagram 2: Melting Point Determination Workflow

Sources

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. CAS 1410903-57-9 | (S)-2-Trifluoromethyl-pyrrolidine hydrochloride - Synblock [synblock.com]

- 3. labsolu.ca [labsolu.ca]

- 4. arctomsci.com [arctomsci.com]

- 5. (2S)-2-(trifluoromethyl)pyrrolidine hydrochloride 97% | CAS: 1410903-57-9 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. biophysics.org [biophysics.org]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. pharmacopeia.cn [pharmacopeia.cn]

The Strategic Deployment of (S)-2-(Trifluoromethyl)pyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of Privileged Scaffolds and Strategic Fluorination

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Success often hinges on the strategic use of molecular building blocks that impart desirable properties. Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a well-established "privileged scaffold". Its prevalence in over 37 FDA-approved drugs stems from its ability to provide a three-dimensional architecture that can effectively explore pharmacophore space while often enhancing aqueous solubility.[1]

Parallel to the importance of scaffold selection is the transformative role of fluorine in drug design. The strategic incorporation of a trifluoromethyl (CF₃) group has become a cornerstone of lead optimization. This is due to its profound ability to enhance metabolic stability, modulate lipophilicity and basicity, and improve binding affinity to biological targets.[2][3] (S)-2-(trifluoromethyl)pyrrolidine hydrochloride emerges at the intersection of these two powerful strategies. It is a chiral building block that offers medicinal chemists a pre-packaged combination of a proven heterocyclic scaffold, a critical stereocenter, and the advantageous physicochemical properties of a trifluoromethyl group. This guide provides an in-depth exploration of the strategic application of this reagent, elucidating how its unique structure translates into tangible benefits in drug development.

Part 1: The Physicochemical and Pharmacokinetic Advantages of the 2-(Trifluoromethyl)pyrrolidine Moiety

The decision to incorporate the (S)-2-(trifluoromethyl)pyrrolidine moiety into a drug candidate is driven by the predictable and beneficial impact of both the pyrrolidine ring and the trifluoromethyl group on the molecule's overall properties.

The Trifluoromethyl Group: A Metabolic Shield and Potency Enhancer

The CF₃ group is frequently employed as a bioisostere for a methyl group or chlorine atom, but its effects extend far beyond simple replacement.[4]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[2][5] This makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] By replacing a metabolically labile group (like a methyl group) at a potential metabolic hotspot, the CF₃ group can act as a "metabolic shield," effectively blocking that pathway. This often leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[6][7]

-

Modulation of Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of +0.88.[2] This increased lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration for CNS-targeting agents.[8][9]

-

Increased Binding Affinity: The CF₃ group can enhance binding to a target protein through several mechanisms. Its steric bulk can lead to favorable van der Waals interactions, and its highly polarized nature allows for participation in dipole-dipole and halogen bonding with amino acid residues in the binding pocket.[2] Furthermore, as a potent electron-withdrawing group, it can modulate the electronic landscape of the entire molecule, potentially strengthening key interactions with the target.[2][3] A notable example is the role of the CF₃ group in Celecoxib's selective inhibition of the COX-2 enzyme.[2]

The Pyrrolidine Scaffold: A Framework for Potency and Favorable Properties

The pyrrolidine ring itself contributes significantly to a molecule's drug-like properties.

-

Three-Dimensionality and Receptor Fit: As a saturated, non-planar ring, the sp³-hybridized carbons of the pyrrolidine scaffold allow for the creation of molecules with greater three-dimensional complexity.[1] This is a key advantage in modern drug discovery, as it enables more precise and specific interactions with the complex topographies of protein binding sites.

-

Basicity and Hydrogen Bonding: The secondary amine of the pyrrolidine ring provides a basic center that can be critical for salt formation, improving solubility and handling. The nitrogen can also act as a hydrogen bond acceptor, while the N-H can be a hydrogen bond donor, both of which are crucial for molecular recognition at the target site.[10]

-

Chirality and Stereospecificity: (S)-2-(trifluoromethyl)pyrrolidine hydrochloride possesses a defined stereocenter. Since enantiomers of a drug often have vastly different pharmacological activities and safety profiles, starting with a chirally pure building block is a highly efficient strategy for developing stereospecific drugs.[1]

| Property | Contribution from Trifluoromethyl Group | Contribution from Pyrrolidine Scaffold | Combined Advantage in a Drug Candidate |

| Metabolic Stability | High C-F bond strength blocks CYP-mediated oxidation.[2][6] | Generally stable aliphatic ring. | Increased half-life, reduced patient-to-patient variability. |

| Lipophilicity (LogP) | Increases lipophilicity (π = +0.88).[2] | Generally contributes to water solubility.[10] | Fine-tunes the LogP to an optimal range for permeability and solubility. |

| Binding Affinity | Provides van der Waals, dipole-dipole, and halogen bonding interactions.[2] | Provides a 3D scaffold for optimal pharmacophore presentation.[1] | Potent and selective binding to the target protein. |

| Permeability | Increased lipophilicity can enhance membrane passage.[8] | Can be optimized through N-substitution. | Improved oral bioavailability and potential for CNS penetration.[9] |

| Chirality | Creates a stereocenter at the point of attachment. | A chiral scaffold. | Allows for stereospecific interactions with chiral biological targets. |

Part 2: Synthetic Utility and Key Transformations

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is a secondary amine, making its nitrogen atom a nucleophilic handle for incorporation into a larger molecular framework. The primary synthetic challenge is the management of its hydrochloride salt form, which renders the nitrogen non-nucleophilic. Prior to reaction, the free base must be generated, typically by treatment with an aqueous or organic base.

Core Synthetic Strategies

The most common strategies for elaborating this building block involve the formation of a new bond at the nitrogen atom.

-

N-Alkylation: This involves the reaction of the free-based pyrrolidine with an alkyl halide or sulfonate. This is a fundamental C-N bond-forming reaction to tether the pyrrolidine ring to another part of the target molecule.

-

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (Palladium-catalyzed) or Ullmann condensation (Copper-catalyzed), are powerful methods for forming a bond between the pyrrolidine nitrogen and an aromatic or heteroaromatic ring.

-

N-Acylation/Amidation: Reaction with an acyl chloride, or coupling with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDC), forms a stable amide bond.

-

Reductive Amination: The pyrrolidine can react with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield an N-alkylated product. This is a milder alternative to direct alkylation with alkyl halides.

Part 3: Case Studies in Drug Development

While direct synthetic routes from (S)-2-(trifluoromethyl)pyrrolidine hydrochloride to a final marketed drug are often proprietary, we can analyze drug discovery programs where this specific moiety, or a closely related one, is a key component of the structure-activity relationship (SAR).

Case Study 1: GPR40 Agonists for Type 2 Diabetes

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. Its activation leads to glucose-stimulated insulin secretion.[11] In a drug discovery campaign, researchers developed a novel series of pyrrolidine-containing GPR40 agonists.[1][6]

A key finding in their SAR studies was that the addition of a cis-4-trifluoromethyl group to the pyrrolidine scaffold significantly improved both the binding affinity (Ki) and the agonist efficacy at the human GPR40 receptor.[6] Although the reported synthesis in this specific paper builds the ring differently, the strategic value of the 2- or 4-trifluoromethylpyrrolidine core is clearly demonstrated. The trifluoromethyl group likely orients key pharmacophoric elements, such as a carboxylic acid, into a pseudo-axial conformation that is optimal for receptor activation.[1] This work led to the identification of dual-mechanism agonists that not only promote insulin secretion but also GLP-1 secretion, significantly lowering plasma glucose in animal models.[1][6]

Case Study 2: CXCR4 Antagonists for Cancer Metastasis

The chemokine receptor CXCR4 is implicated in numerous diseases, including cancer metastasis and HIV infection.[3] The development of small-molecule antagonists for CXCR4 is an active area of research. A recent study detailed the design and synthesis of novel CXCR4 antagonists based on a pyrrolidine scaffold.[3]

The optimization efforts led to the discovery of compound 46 , a potent CXCR4 antagonist with a binding affinity (IC₅₀) of 79 nM.[3] This compound demonstrated excellent physicochemical properties and significantly reduced cancer cell migration in vitro. Crucially, it also showed marked efficacy in an in vivo mouse model of cancer metastasis and possessed improved metabolic stability in human and rat liver microsomes.[3] The pyrrolidine ring serves as a central scaffold, and while this specific example does not feature a trifluoromethyl group, the use of (S)-2-(trifluoromethyl)pyrrolidine as a starting point in similar scaffolds is a logical strategy to further enhance metabolic stability and modulate lipophilicity to improve the overall drug profile.

Part 4: Experimental Protocols

The following is a representative, self-validating protocol for the N-alkylation of (S)-2-(trifluoromethyl)pyrrolidine, a fundamental step in its incorporation into a larger molecule. The protocol is adapted from standard, reliable procedures for the alkylation of secondary amines.

Protocol: N-Benzylation of (S)-2-(Trifluoromethyl)pyrrolidine

Objective: To synthesize (S)-1-benzyl-2-(trifluoromethyl)pyrrolidine.

Materials:

-

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.5 equiv), anhydrous

-

Sodium hydroxide (NaOH), 1M aqueous solution

-

Dichloromethane (DCM), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Free Base Generation:

-

Dissolve (S)-2-(trifluoromethyl)pyrrolidine hydrochloride (e.g., 1.76 g, 10 mmol) in dichloromethane (50 mL).

-

Transfer the solution to a separatory funnel and add 1M NaOH solution (20 mL).

-

Shake the funnel vigorously for 1-2 minutes. Check the pH of the aqueous layer to ensure it is basic (pH > 10).

-

Separate the layers and extract the aqueous layer with additional DCM (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30°C) to yield the free base as an oil. Caution: The free base may be volatile.

-

-

N-Alkylation:

-

Immediately dissolve the crude free base in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous potassium carbonate (e.g., 3.45 g, 25 mmol).

-

Cool the suspension to 0°C using an ice bath.

-

Add benzyl bromide (e.g., 1.3 mL, 11 mmol) dropwise to the stirring suspension over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Reaction Monitoring (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Prepare a TLC plate (silica gel) and spot the starting material (free base), the co-spot (starting material and reaction mixture), and the reaction mixture.

-

Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The reaction is complete upon the disappearance of the starting pyrrolidine spot and the appearance of a new, less polar product spot.

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-benzyl-2-(trifluoromethyl)pyrrolidine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Conclusion

(S)-2-(trifluoromethyl)pyrrolidine hydrochloride is more than a mere chemical reagent; it is a strategic tool in the hands of medicinal chemists. It provides a robust, chirally-defined scaffold that can improve aqueous solubility and provide key hydrogen bonding interactions, while its trifluoromethyl group acts as a potent modulator of metabolic stability, lipophilicity, and binding affinity. By leveraging this building block, drug discovery teams can more efficiently navigate the complex process of lead optimization, addressing potential pharmacokinetic liabilities early in the development cycle. The insights gained from its application in diverse therapeutic areas, from metabolic diseases to oncology, underscore its value and cement its place as a key component in the synthesis of next-generation therapeutics.

References

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6633. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Chem-Agro. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249258. [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025). ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. [Link]

-

The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025). Chem-Agro. [Link]

-

(±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. (n.d.). MySkinRecipes. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. (2024). PubMed. [Link]

Sources

- 1. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 3. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. acs.figshare.com [acs.figshare.com]

- 8. d-nb.info [d-nb.info]

- 9. Biased antagonism of CXCR4 avoids antagonist tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Chiral Pool Synthesis Leveraging (S)-2-(Trifluoromethyl)pyrrolidine

Abstract

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug discovery, offering profound modulations of metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF3) group, in particular, is a privileged moiety due to its unique electronic and steric properties. When this group is installed upon a chiral scaffold, it creates a powerful building block for asymmetric synthesis. This guide provides an in-depth technical exploration of (S)-2-(trifluoromethyl)pyrrolidine, a versatile synthon from the chiral pool. We will dissect the causality behind its synthetic applications, provide field-proven protocols, and illustrate its strategic value in constructing complex, high-value molecules for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Chiral Scaffolds

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and catalysts.[2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is critical for achieving specific and high-affinity interactions with biological targets.[2] The synthesis of enantiomerically pure pyrrolidine derivatives is a central goal in medicinal chemistry, often relying on strategies like asymmetric catalysis or the use of the chiral pool.[4][5]

The "chiral pool" approach leverages readily available, enantiopure natural products (like amino acids or sugars) as starting materials.[4][6] (S)-2-(Trifluoromethyl)pyrrolidine is a prime example of a chiral pool-derived building block, where the stereocenter is set and serves as a foundation for subsequent, stereocontrolled transformations.

The introduction of a trifluoromethyl group at the C2 position offers several distinct advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can act as a metabolic shield, blocking oxidative degradation at or near its point of attachment.[1]

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability.

-

Conformational Control: The steric bulk and electronegativity of the CF3 group can influence the puckering of the pyrrolidine ring and restrict the rotation of adjacent bonds, locking in a desired bioactive conformation.

-

Binding Interactions: The fluorine atoms can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in protein active sites, potentially enhancing binding potency.

This guide will focus on the practical application of (S)-2-(trifluoromethyl)pyrrolidine as a starting material, demonstrating how its inherent chirality and unique electronic properties can be harnessed to create novel chemical entities.

Diagram 1: The Value Proposition of (S)-2-(Trifluoromethyl)pyrrolidine

Caption: Strategic flow from the chiral pool to high-value applications.

The Starting Synthon: Properties and Handling

(S)-2-(Trifluoromethyl)pyrrolidine is a commercially available solid at room temperature. Understanding its fundamental properties is critical for designing successful synthetic campaigns.

Causality Behind Handling: The compound is a secondary amine, making it a nucleophile and a base. It is also flammable and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Its low melting point means it may be handled as a liquid in warmer laboratories, which can simplify transfers via syringe if done carefully under an inert atmosphere.

Table 1: Physicochemical Properties of (S)-2-(Trifluoromethyl)pyrrolidine

| Property | Value | Source(s) |

| CAS Number | 119580-41-5 | |

| Molecular Formula | C₅H₈F₃N | |

| Molecular Weight | 139.12 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 29-33 °C | |

| Boiling Point | Not specified (likely sublimes or distills at reduced pressure) | - |

| Storage Temperature | 2-8°C |

Core Synthetic Transformations: Activating the Scaffold

The synthetic utility of (S)-2-(trifluoromethyl)pyrrolidine primarily stems from the reactivity of the secondary amine. This nitrogen atom serves as a versatile handle for introducing a wide array of functional groups and building out molecular complexity, all while retaining the crucial C2 stereocenter.

Diagram 2: N-Functionalization Pathways

Caption: Common N-functionalization reactions for the pyrrolidine scaffold.

N-Acylation: Formation of Chiral Amides

Expertise & Causality: N-acylation is one of the most robust and reliable reactions for this scaffold. The reaction with an acyl chloride or anhydride is typically fast and high-yielding. The resulting amide is significantly less basic than the starting amine and is conformationally restricted due to the partial double-bond character of the C-N bond. This conformational rigidity can be a powerful design element in medicinal chemistry. For instance, the acylation with phenanthroline-derived acyl chlorides has been used to synthesize novel chiral ligands.[8] The choice of base (e.g., triethylamine, pyridine) is crucial to neutralize the HCl byproduct, driving the reaction to completion.

N-Alkylation and Reductive Amination

Expertise & Causality: Direct N-alkylation with alkyl halides can be challenging due to the risk of over-alkylation, forming a quaternary ammonium salt. A more controlled and widely applicable method is reductive amination. The pyrrolidine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method is highly efficient for creating tertiary amines and is a cornerstone of library synthesis in drug discovery.

Use as a Chiral Ligand or Auxiliary

Expertise & Causality: Once functionalized, the (S)-2-(trifluoromethyl)pyrrolidine scaffold can serve as a chiral ligand for transition metal catalysis. The nitrogen atom and another introduced donor atom (e.g., an oxygen from an amide or a phosphorus atom) can chelate a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. The CF3 group's steric and electronic properties can fine-tune the catalyst's activity and selectivity.[8]

Field-Proven Application & Protocol: Synthesis of a Chiral Diamide Ligand

This section details a representative protocol adapted from the synthesis of trifluoromethylated phenanthrolinediamides, which can serve as chiral ligands for metal complexes.[8] This protocol exemplifies a standard N-acylation workflow.

Diagram 3: Experimental Workflow for N-Acylation

Caption: Step-by-step workflow for the synthesis of a chiral diamide ligand.

Detailed Experimental Protocol: N,N'-(1,10-phenanthroline-2,9-dicarbonyl)bis((S)-2-(trifluoromethyl)pyrrolidine)

Trustworthiness through Self-Validation: This protocol includes steps for reaction monitoring (TLC) and purification (chromatography), ensuring the integrity of the final product. Characterization by standard analytical methods (NMR, MS) provides final validation.

Materials:

-

(S)-2-(Trifluoromethyl)pyrrolidine (1.0 eq)

-

1,10-Phenanthroline-2,9-dicarbonyl dichloride (0.45 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add (S)-2-(trifluoromethyl)pyrrolidine (1.0 eq) and anhydrous DCM.

-

Basification & Cooling: Add triethylamine (2.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

-

Electrophile Addition: Dissolve 1,10-phenanthroline-2,9-dicarbonyl dichloride (0.45 eq) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is critical to control the exotherm of the acylation reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

-

Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then brine. Extract the aqueous layers twice more with fresh portions of DCM. Causality: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the desired diamide product as a solid. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion and Future Outlook

(S)-2-(Trifluoromethyl)pyrrolidine is a powerful and versatile building block in the chiral pool synthesis toolkit. Its fixed stereocenter and the unique properties imparted by the trifluoromethyl group make it an attractive starting point for constructing complex molecules with potential applications in medicinal chemistry and asymmetric catalysis.[9][10][11] The straightforward reactivity of its secondary amine allows for reliable and predictable functionalization. As the demand for sp³-rich, stereochemically complex, and metabolically robust drug candidates continues to grow, the strategic use of synthons like (S)-2-(trifluoromethyl)pyrrolidine will undoubtedly play an increasingly important role in accelerating the drug discovery process. Future work will likely focus on developing novel C-H functionalization methods for the pyrrolidine ring itself, further expanding the synthetic diversity accessible from this valuable chiral starting material.

References

-

Al-Aabed, Y., & Kozah, M. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry, 20(34), 10650-3. [Link]

-

Zhang, X., Liu, M., et al. (2017). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N -unsubstituted azomethine ylides. Journal of Fluorine Chemistry, 204, 18–22. [Link]

-

Deng, Y., Dong, Z., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(18), 13011-13024. [Link]

-

ResearchGate. (n.d.). The synthesis of chiral trifluoromethylated pyrrolidines. [Link]

-

Koval, O., Tomilin, D. N., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). Molecules, 27(9), 3020. [Link]

-

Grygorenko, O. O., Zhemera, A. V., & Ryabukhin, S. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2388711. [Link]

-

Grygorenko, O. O., Zhemera, A. V., & Ryabukhin, S. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Barber, D. M., Sang, H. K., & McQuade, D. T. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(9), 2402-2405. [Link]

-

Van Hende, E., D'hooghe, M., & De Kimpe, N. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]

-

ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. [Link]

-

Laohapaisan, A., Roy, P. P., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12), 101234. [Link]

-

Li Petri, G., Spano, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(21), 4197-4235. [Link]

-

Reddy, D., & G, K. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(15), 4991. [Link]

-

Seo, E., Lee, S., & Kim, J. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Industrial and Engineering Chemistry, 97, 107-120. [Link]

-

Deng, Y., Dong, Z., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry, 86(18), 13011-13024. [Link]

-

Vitale, C., & Petrova, K. T. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5430. [Link]

-

ResearchGate. (n.d.). Hg(II) Reagent-Controlled Stereoselective Synthesis of 2,5-cis- and 2,5-trans-Polyhydroxylated Pyrrolidines. [Link]

-

Almansour, A. I., Arumugam, N., et al. (2018). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Scientific Reports, 8(1), 16999. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyrrolidine. [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

Kumar, R., Chauhan, P., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5227-5248. [Link]

-

Poyraz, S., Yilmaz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245025. [Link]

- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.

-

Chaume, G., Van Severen, M. C., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(47), e202500590. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for (S)-2-(Trifluoromethyl)pyrrolidine Hydrochloride: An In-depth Technical Guide